tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate
Brand Name: Vulcanchem
CAS No.:
VCID: VC13584691
InChI: InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
SMILES: CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Molecular Formula: C13H16N2O7
Molecular Weight: 312.27 g/mol

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate

CAS No.:

Cat. No.: VC13584691

Molecular Formula: C13H16N2O7

Molecular Weight: 312.27 g/mol

* For research use only. Not for human or veterinary use.

tert-Butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate -

Specification

Molecular Formula C13H16N2O7
Molecular Weight 312.27 g/mol
IUPAC Name tert-butyl 2-[(4-nitrophenoxy)carbonylamino]oxyacetate
Standard InChI InChI=1S/C13H16N2O7/c1-13(2,3)22-11(16)8-20-14-12(17)21-10-6-4-9(5-7-10)15(18)19/h4-7H,8H2,1-3H3,(H,14,17)
Standard InChI Key UZYUYNWPMZIKDE-UHFFFAOYSA-N
SMILES CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]
Canonical SMILES CC(C)(C)OC(=O)CONC(=O)OC1=CC=C(C=C1)[N+](=O)[O-]

Introduction

Structural Characteristics and Molecular Configuration

The compound’s structure integrates three functional groups:

  • tert-Butyl group: Provides steric bulk, enhancing stability and influencing solubility .

  • Carbonylaminooxy linker (-O-NH-C(=O)-O-): Serves as a versatile spacer, enabling conjugation in pharmaceutical intermediates .

  • 4-Nitrophenoxy group: Introduces electron-withdrawing properties, impacting reactivity and intermolecular interactions .

Crystallographic Insights from Analogs

  • tert-Butyl 2-(4-nitrophenoxy)acetate (C₁₂H₁₅NO₅):

    • Planarity: The nitrophenoxy group is nearly planar (r.m.s. deviation = 0.034 Å), forming an 84.8° angle with the ester moiety .

    • Intermolecular Interactions: π-π stacking (centroid distance: 3.68 Å) and weak C–H···O hydrogen bonds stabilize the crystal lattice .

    • Bond Lengths: N–O bonds in the nitro group measure 1.229–1.231 Å, typical for nitroaromatics .

ParameterValueSource
Crystallographic SystemMonoclinic
Space GroupP2₁/c
Unit Cell Dimensionsa=10.34 Å, b=9.52 Å, c=14.21 Å

Synthetic Methodologies

Core Synthesis Strategy

The compound is synthesized via a two-step process:

  • Formation of tert-Butyl Bromoacetate Intermediate:

    • Reacting tert-butyl alcohol with bromoacetyl bromide under anhydrous conditions .

  • Coupling with 4-Nitrophenol and Carbonylaminooxy Linker:

    • Step 1: Nucleophilic substitution between 4-nitrophenol and tert-butyl bromoacetate in acetone/K₂CO₃, yielding tert-butyl 2-(4-nitrophenoxy)acetate (80% yield) .

    • Step 2: Introduction of the carbonylaminooxy group via carbodiimide-mediated coupling (EDCI/HOBt), as demonstrated in analogous carbamate syntheses .

Optimization and Yield

  • Solvent: Butanone or acetone for improved solubility .

  • Base: Potassium carbonate (2 eq) for deprotonation .

  • Temperature: Reflux (60–80°C) for 2–3 hours .

Reaction ComponentRoleExample
K₂CO₃Base (deprotonates phenol)
EDCI/HOBtCoupling agents
DichloromethaneExtraction solvent

Functional Applications

Pharmaceutical Intermediates

  • Anticoagulant Synthesis: Analogous tert-butyl carbamates are precursors to edoxaban, a factor Xa inhibitor .

  • Urease Inhibition: Nitrophenoxy derivatives exhibit biopotency against urease enzymes, relevant for Helicobacter pylori treatments .

Materials Science

  • Fluorescent Probes: Nitroaromatic moieties enhance electron-deficient character, useful in optoelectronic materials .

  • Polymer Chemistry: Serves as a monomer in conjugated polymers due to π-stacking capabilities .

Spectroscopic and Analytical Data

Spectral Signatures (Predicted)

  • ¹H NMR (CDCl₃):

    • δ 1.44 (s, 9H, tert-butyl), δ 4.68 (s, 2H, CH₂), δ 7.72 (d, 2H, aromatic), δ 8.28 (d, 2H, aromatic) .

  • IR (cm⁻¹):

    • 1740 (C=O ester), 1520 (NO₂ asymmetric stretch), 1340 (NO₂ symmetric stretch) .

Chromatographic Behavior

  • HPLC: Retention time ~5.7 min (C18 column, 70:30 acetonitrile/water) .

  • TLC: Rf = 0.45 (silica gel, ethyl acetate/hexane 1:1) .

Future Directions and Research Gaps

  • Crystallographic Studies: Direct X-ray analysis of tert-butyl 2-((4-nitrophenoxy)carbonylaminooxy)acetate is needed to confirm conformational details.

  • Biological Screening: Antifungal and anticancer assays are warranted, given the bioactivity of nitroaromatic analogs .

  • Process Optimization: Explore microwave-assisted synthesis to reduce reaction times .

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